![molecular formula C12H14N2O3 B5034068 N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)
N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor that has been extensively used in scientific research and medical applications. It was first synthesized in 1973 by the Japanese company, Torii Pharmaceutical Co., Ltd. Nafamostat has shown promising results in various fields of research, including cancer treatment, viral infections, and organ transplantation.
Aplicaciones Científicas De Investigación
Nafamostat has been extensively used in scientific research for its inhibitory effects on serine proteases. It has shown promising results in cancer treatment, viral infections, and organ transplantation. In cancer research, Nafamostat has been shown to inhibit the growth and metastasis of various types of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer. In viral infections, Nafamostat has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus. In organ transplantation, Nafamostat has been used to prevent organ rejection and improve graft survival.
Mecanismo De Acción
Nafamostat exerts its inhibitory effects on serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from cleaving its substrate and thereby inhibits its activity. Nafamostat has been shown to inhibit various serine proteases, including thrombin, trypsin, and plasmin.
Biochemical and Physiological Effects
Nafamostat has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce inflammation, and improve endothelial function. Nafamostat has also been shown to have anticoagulant and fibrinolytic effects, which make it useful in the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nafamostat has several advantages for lab experiments. It is stable under a wide range of conditions and has a long shelf life. It is also relatively inexpensive and easy to obtain. However, Nafamostat has some limitations. It is not suitable for all types of experiments and may not be effective against all types of serine proteases. It also has some cytotoxic effects and may interfere with cell viability assays.
Direcciones Futuras
For the use of Nafamostat include the treatment of COVID-19, sepsis, and other viral infections.
Métodos De Síntesis
Nafamostat is synthesized by the reaction of 6-amino-2-cyanobenzothiazole with tetrahydro-2-furan carboxylic acid in the presence of a suitable base. The resulting product is then acylated with N,N-dimethylformamide dimethyl acetal to form Nafamostat. The overall yield of the synthesis process is approximately 45%.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-11(15)8-4-1-2-5-9(8)14-12(16)10-6-3-7-17-10/h1-2,4-5,10H,3,6-7H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVPZZNYUPSRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033985.png)
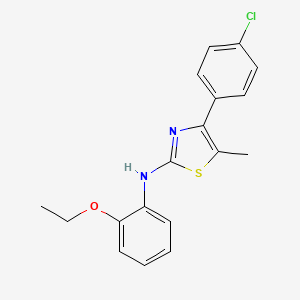

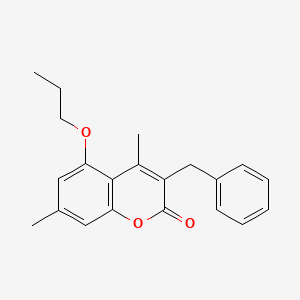
![[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol](/img/structure/B5034017.png)
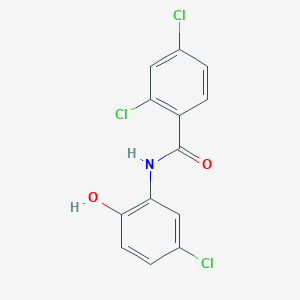
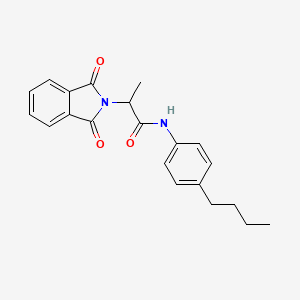
![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
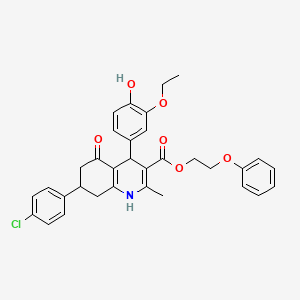
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)
![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
